3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid

Prion disease probe Fragment-based screening MAPK10 selectivity

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid (CAS 310421-94-4, ChEMBL1537195) is a synthetic quinazoline derivative bearing a 2-methyl substituent and a sulfanyl-linked propanoic acid chain (molecular weight 248.30 g/mol, XLogP3 = 2.3). The compound emerged from high-throughput screening campaigns at The Scripps Research Institute Molecular Screening Center, where it was tested as part of the MLSMR compound collection (MLS000112624, SMR000108535).

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 310421-94-4
Cat. No. B2359437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid
CAS310421-94-4
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)SCCC(=O)O
InChIInChI=1S/C12H12N2O2S/c1-8-13-10-5-3-2-4-9(10)12(14-8)17-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
InChIKeyBWOVZKBKWYSBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid (CAS 310421-94-4): Core Chemical Identity and Screening Provenance


3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid (CAS 310421-94-4, ChEMBL1537195) is a synthetic quinazoline derivative bearing a 2-methyl substituent and a sulfanyl-linked propanoic acid chain (molecular weight 248.30 g/mol, XLogP3 = 2.3) [1]. The compound emerged from high-throughput screening campaigns at The Scripps Research Institute Molecular Screening Center, where it was tested as part of the MLSMR compound collection (MLS000112624, SMR000108535) [2]. Unlike the closely related des-methyl analog 3-(quinazolin-4-ylsulfanyl)propanoic acid—which has been structurally annotated as a Notum inhibitor fragment (PDB: 7BNB, ligand U58)—the 2-methylated variant demonstrates a distinct biological fingerprint with primary hit activity against human Major prion protein [2][3]. This divergence in target space represents a key selection criterion for investigators requiring probe compounds with defined prion-related pharmacology rather than Wnt-pathway modulation.

Why 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid Cannot Be Replaced by Off-the-Shelf Quinazoline Analogs


Substituting 3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid with the seemingly conserved des-methyl analog 3-(quinazolin-4-ylsulfanyl)propanoic acid or other 2-substituted variants yields different target engagement profiles, physicochemical parameters, and biological readouts. The 2-methyl group is not a passive spectator: it alters the electron density of the quinazoline ring, influences the preferred conformation of the sulfanylpropanoic acid side chain, and drives differential recognition by protein targets. The des-methyl analog has been crystallized as a Notum carboxylesterase inhibitor (PDB 7BNB), yet it lacks the multi-target fingerprint of the 2-methyl compound, which includes low-micromolar-to-nanomolar interactions with Major prion protein (IC50 = 915 nM), MAPK10/JNK3 (IC50 = 5.96 µM), NPSR1 (pIC50 = 5.0, ~10 µM), and RXFP1 (pIC50 = 4.9, ~12.6 µM) [1][2][3]. Simply swapping in a generic quinazoline scaffold with similar molecular weight—even one retaining the sulfanylpropanoic acid motif—risks losing the prion-directed activity that distinguishes this molecule and introduces uncharacterized off-target liabilities. For studies where prion protein binding is the critical endpoint, the precise 2-methyl substitution pattern is a non-negotiable structural determinant because it defines the ligand's positioning within the target binding pocket, a feature that cannot be approximated by bulkier or smaller 2-substituents (e.g., ethyl, methoxyethyl, or unsubstituted analogs) [4].

Quantitative Differentiation Evidence for 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid (CAS 310421-94-4) vs. Closest Analogs


Major Prion Protein Affinity: 7-Fold Selectivity over MAPK10/JNK3 Defines a Distinct Kinase-Sparing Profile in Fragment-Based Prion Probe Development

In a fluorescence polarization-based binding assay conducted at The Scripps Research Institute Molecular Screening Center, 3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid inhibited human Major prion protein with an IC50 of 915 nM. Against human MAPK10 (JNK3), the same compound exhibited an IC50 of 5,960 nM, yielding a >6.5-fold selectivity window for prion over this kinase [1]. This selectivity contrasts with the des-methyl analog 3-(quinazolin-4-ylsulfanyl)propanoic acid, which has been crystallographically characterized as a Notum carboxylesterase inhibitor (PDB: 7BNB) and lacks any reported prion-binding activity, indicating that the 2-methyl group redirects target engagement from the Wnt-modulating enzyme Notum toward the prion protein [2]. Researchers seeking a fragment-sized probe (MW = 248 Da) with defined prion affinity and reduced kinome cross-reactivity should weigh this differential fingerprint when selecting between quinazoline-sulfanyl-propanoic acid scaffolds.

Prion disease probe Fragment-based screening MAPK10 selectivity

Conformational Restriction by the 2-Methyl Group: Impact on Ligand Efficiency and Binding Pose Differentiation

The 2-methyl substituent on the quinazoline ring introduces a steric and electronic constraint that is absent in the des-methyl analog. This structural feature restricts the rotational freedom of the adjacent sulfanylpropanoic acid side chain, predisposing the carboxylic acid moiety toward a geometry that favors hydrogen-bond interactions with the prion protein binding pocket. The ligand efficiency metrics for the target compound, calculated from the prion IC50 of 915 nM (pIC50 = 6.04), are: LE = 0.32 kcal/mol per heavy atom (based on 17 heavy atoms) and LLE (Lipophilic Ligand Efficiency) = pIC50 - XLogP3 = 6.04 - 2.3 = 3.74 [1][2]. These values fall within the desirable range for fragment hits (LE > 0.3, LLE > 3), suggesting adequate optimization potential. In comparison, the des-methyl analog—despite its 2.3-unit lower molecular weight (234.27 vs. 248.30 g/mol)—exhibits a different binding mode, engaging the Notum active site via the quinazoline nitrogen and sulfanyl linker rather than through a methyl-directed conformational preference [3]. For medicinal chemistry teams pursuing fragment-to-lead optimization against prion targets, the 2-methyl group provides a synthetic handle for further derivatization and a validated binding pose that can be exploited in structure-activity relationship (SAR) campaigns.

Ligand efficiency Quinazoline SAR Fragment-based drug design

Multi-Target Fingerprint: Parallel Engagement of GPCRs NPSR1 and RXFP1 Provides Additional Selectivity Vectors for CNS-Relevant Profiling

Beyond prion and kinase targets, ChEMBL-derived bioactivity data reveal that 3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid modulates two G protein-coupled receptors: the Neuropeptide S receptor (NPSR1, pIC50 = 5.0, equivalent to 10 µM) and the Relaxin family peptide receptor 1 (RXFP1, pIC50 = 4.9, equivalent to ~12.6 µM) [1]. While these potencies are moderate, they provide ancillary pharmacological information that may be relevant for CNS applications—NPSR1 is implicated in anxiety, arousal, and feeding behavior, and this compound's XLogP3 of 2.3 supports potential blood-brain barrier permeability [2]. The des-methyl analog has not been profiled against these GPCR targets in publicly available databases, leaving a gap in its polypharmacological characterization. For investigators designing in vivo studies where off-target GPCR interactions must be anticipated, the known NPSR1 and RXFP1 activities of the 2-methyl compound enable informed interpretation of behavioral or physiological readouts, whereas the des-methyl analog remains an unknown in this regard.

GPCR profiling Neuropeptide S receptor Relaxin family receptor Polypharmacology

Documented Vendor Purity and Physicochemical Reproducibility: 97–98% Assay with MW 248.30 and XLogP3 2.3 Ensures Inter-Batch Consistency in Fragment-Based Screening Cascades

Multiple independent vendors list 3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid with purity specifications of 97% (AKSci, Fluorochem) and 98% (Leyan) . The consistent molecular weight of 248.30 g/mol and calculated XLogP3 of 2.3 across PubChem and vendor datasheets confirm batch-to-batch physicochemical identity [1]. In contrast, the 6-chloro-2-methyl analog (3-[(6-chloro-2-methylquinazolin-4-yl)sulfanyl]propanoic acid, CAS 2114202-09-2) incorporates an additional halogen substituent that increases molecular weight by ~34 Da and raises lipophilicity (estimated XLogP3 increase of ~0.7 units), significantly altering solubility and protein-binding characteristics [2]. Similarly, the 2-ethyl-5-methyl variant (CAS 2138555-82-3) introduces bulkier substituents that further deviate from the target compound's physicochemical envelope. For fragment-based screening programs that require tight control over molecular weight (<250 Da) and lipophilicity (XLogP3 < 3) to comply with Rule-of-Three guidelines, the 2-methyl compound reliably falls within the ideal fragment space whereas its substituted and chlorinated analogs exceed these limits.

Compound quality control Fragment library procurement Purity specification

High-Value Application Scenarios for 3-(2-Methylquinazolin-4-yl)sulfanylpropanoic acid (CAS 310421-94-4) Based on Quantitative Differentiation Evidence


Prion Disease Chemical Probe Development and Target Validation Studies

With a prion protein IC50 of 915 nM and >6.5-fold selectivity over MAPK10/JNK3, 3-(2-methylquinazolin-4-yl)sulfanylpropanoic acid serves as a fragment-quality starting point for developing chemical probes to investigate prion protein function and misfolding [1]. The compound's molecular weight (248.30 Da) and lipophilicity (XLogP3 = 2.3) place it within the Rule-of-Three fragment space, enabling downstream optimization of affinity while maintaining drug-like properties. The known GPCR polypharmacology (NPSR1 and RXFP1 at ~10–12 µM) provides investigators with predefined selectivity hurdles to address during medicinal chemistry campaigns [2]. Unlike the des-methyl analog, which engages the Notum/Wnt axis and would confound prion-relevant phenotypic assays, the 2-methyl compound's prion-directed activity allows cleaner interpretation of cellular and biochemical readouts in prion disease models.

Fragment-Based Screening Library Design and Procurement

For fragment library managers and screening platform operators, this compound represents a rule-of-three compliant quinazoline fragment with documented multi-vendor purity (97–98%) and verified target annotations (prion, MAPK10, NPSR1, RXFP1, TSHR) [1][2]. Its inclusion in a fragment library provides screening teams with a pre-characterized hit that spans multiple target classes (membrane protein, kinase, GPCR), enabling cross-screen comparisons and assay validation workflows. The 2-methyl substitution offers a synthetic handle for follow-up chemistry that is not available in the simpler des-methyl analog, reducing the synthetic burden during hit expansion. The availability from at least two independent vendors with consistent purity specifications reduces supply chain risk for screening centers requiring gram-scale resupply.

Kinase Selectivity Profiling and Counter-Screening Panels

The compound's differential potency against MAPK10 (IC50 = 5,960 nM) versus prion protein (IC50 = 915 nM) provides a selectivity benchmark that can be used to calibrate kinase profiling panels [1]. Researchers developing JNK3-selective inhibitors may employ this compound as a control to define the selectivity floor—its modest MAPK10 activity coupled with high prion affinity illustrates a divergent selectivity profile that is valuable for establishing assay signal windows. Furthermore, its GPCR activities against NPSR1, RXFP1, and TSHR enable its use as a multi-receptor reference compound for evaluating assay reproducibility across screening sites, leveraging its well-documented bioactivity fingerprint in public databases.

Chemical Biology Studies Investigating Quinazoline Scaffold Target Switching

The structurally characterized target-class divergence between the 2-methyl compound (prion/kinase/GPCR interactor) and its des-methyl analog (Notum carboxylesterase inhibitor, PDB 7BNB) offers a unique opportunity to study how a single methyl substituent redirects a quinazoline scaffold between entirely different protein families [1]. For academic groups investigating the molecular determinants of ligand recognition across the proteome, purchasing both compounds enables side-by-side biophysical and structural studies that could reveal general principles of target switching relevant to fragment-based drug design. This comparative chemical biology application leverages the orthogonal target annotations of the two analogs—prion for the 2-methyl compound, Notum for the des-methyl—to probe the role of steric and electronic effects in protein-ligand complementarity [2].

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